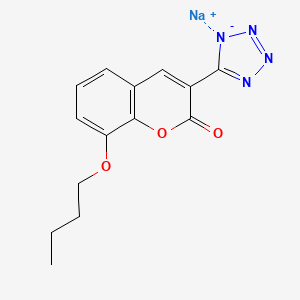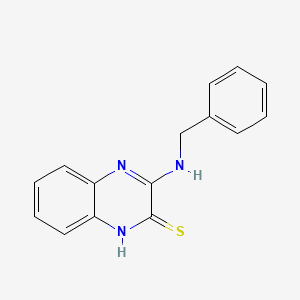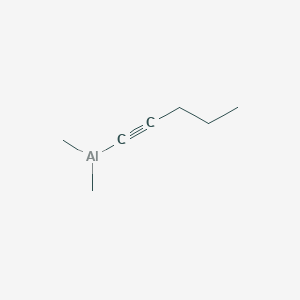
Dimethyl(pent-1-yn-1-yl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(pent-1-yn-1-yl)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two methyl groups and a pent-1-yn-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl(pent-1-yn-1-yl)alumane can be synthesized through various methods. One common approach involves the reaction of trimethylaluminum with a terminal alkyne, such as pent-1-yne, under controlled conditions. The reaction typically proceeds via the following steps:
Formation of the Alkyne Complex: The terminal alkyne reacts with trimethylaluminum to form an intermediate complex.
Substitution Reaction: The intermediate complex undergoes a substitution reaction, where one of the methyl groups is replaced by the pent-1-yn-1-yl group.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature and solvent choice can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
化学反応の分析
Types of Reactions
Dimethyl(pent-1-yn-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent in organic synthesis.
Substitution: The alkyne group can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or organohalides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted alkyne derivatives.
科学的研究の応用
Dimethyl(pent-1-yn-1-yl)alumane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is employed in the preparation of advanced materials, such as aluminum-containing polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates and active compounds.
作用機序
The mechanism by which Dimethyl(pent-1-yn-1-yl)alumane exerts its effects involves several key steps:
Coordination: The aluminum atom coordinates with the alkyne group, forming a stable complex.
Activation: The coordinated alkyne is activated, making it more reactive towards nucleophiles or electrophiles.
Reaction Pathways: Depending on the reaction conditions, the activated alkyne can undergo various transformations, such as addition, substitution, or cyclization.
類似化合物との比較
Similar Compounds
Trimethylaluminum: A simpler organoaluminum compound with three methyl groups.
Diethyl(pent-1-yn-1-yl)alumane: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl(phenylethynyl)alumane: Contains a phenylethynyl group instead of a pent-1-yn-1-yl group.
Uniqueness
Dimethyl(pent-1-yn-1-yl)alumane is unique due to the presence of the pent-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
77102-19-3 |
|---|---|
分子式 |
C7H13Al |
分子量 |
124.16 g/mol |
IUPAC名 |
dimethyl(pent-1-ynyl)alumane |
InChI |
InChI=1S/C5H7.2CH3.Al/c1-3-5-4-2;;;/h3,5H2,1H3;2*1H3; |
InChIキー |
TZHIJSSJDNNMHL-UHFFFAOYSA-N |
正規SMILES |
CCCC#C[Al](C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


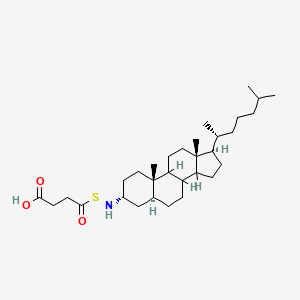
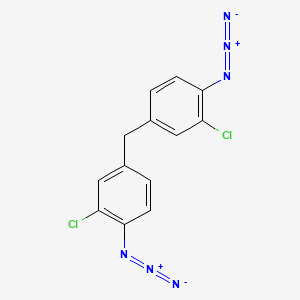
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
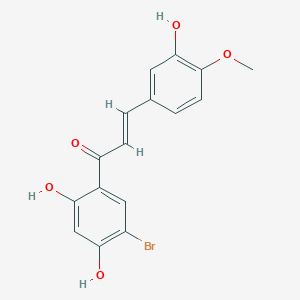
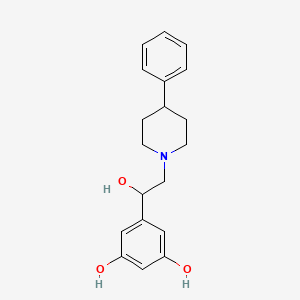
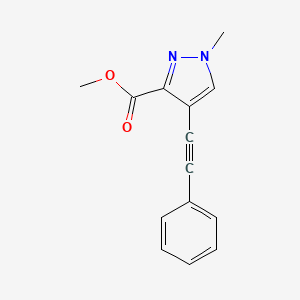
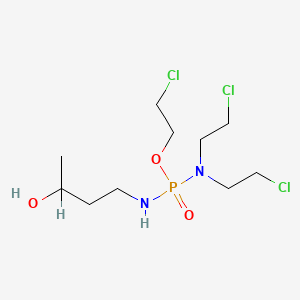
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
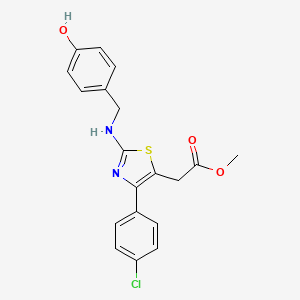

methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
